N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a synthetic acetamide derivative featuring a pyrido[2,3-e][1,2,4]thiadiazine scaffold with a sulfone group (1,1-dioxido), a p-tolyl substituent, and a 2,4-difluorophenyl acetamide moiety. The 2,4-difluorophenyl group enhances metabolic stability and bioavailability by reducing oxidative metabolism, while the sulfone moiety improves electronic properties and binding affinity to target proteins .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-4-7-16(8-5-14)27-13-26(31(29,30)19-3-2-10-24-21(19)27)12-20(28)25-18-9-6-15(22)11-17(18)23/h2-11H,12-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXXUHCCYIFOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Formula : C21H18F2N4O3S
- Molecular Weight : 444.5 g/mol
- CAS Number : 1251678-91-7
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Dioxido-Dihydrothiadiazine Ring : This step includes the oxidation of a thiadiazine precursor.
- Introduction of the Difluorophenyl Group : A nucleophilic substitution reaction is employed to attach the difluorophenyl moiety.
- Amidation Reaction : The final step involves forming the acetamide structure through an amidation reaction with p-toluidine.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines:
The mechanism of action appears to involve the inhibition of specific enzymes and pathways related to cell proliferation and survival.
The compound's biological activity is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis and cell cycle regulation.
- Receptor Interaction : The difluorophenyl and thiadiazine groups enhance binding affinity to specific receptors involved in cancer progression.
Case Studies
- Study on Antiproliferative Activity :
-
Fluorine Substitution Effects :
- Research demonstrated that fluorine substitution significantly enhances the compound's biological activity compared to non-fluorinated analogs. This was attributed to increased lipophilicity and improved binding interactions with target proteins .
Applications in Medicinal Chemistry
Given its promising biological activities, this compound is being explored for:
- Cancer Therapy : As a potential lead compound for developing new anticancer agents.
- Chemical Biology Research : To study molecular interactions and pathways affected by fluorinated compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed analysis of key analogs, highlighting structural variations and their inferred pharmacological implications.
Structural Features and Key Modifications
Table 1: Comparison of Structural Analogs
Key Observations
Core Heterocycle Influence: The pyrido-thiadiazine core in the target compound is distinct from imidazothiazole (), pyrazolo-benzothiazine (), and thienopyrimidine () analogs.
Substituent Effects: Fluorophenyl Groups: The 2,4-difluorophenyl group in the target compound offers superior metabolic resistance compared to mono-fluorinated () or 3,4-difluorophenyl () variants due to steric and electronic effects . Sulfone vs. Thioether: Sulfone groups (target compound, ) increase polarity and hydrogen-bonding capacity, whereas thioethers () enhance lipophilicity and passive diffusion.
Biological Implications: Pyrazolo-benzothiazine analogs () demonstrated antiproliferative activity in vitro, suggesting the target compound may share similar mechanisms. Thienopyrimidine thioethers () are associated with kinase inhibition, implying the target’s sulfone group could modulate selectivity for alternative targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
